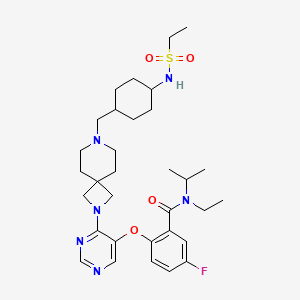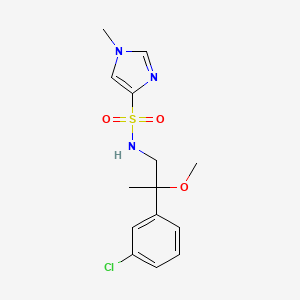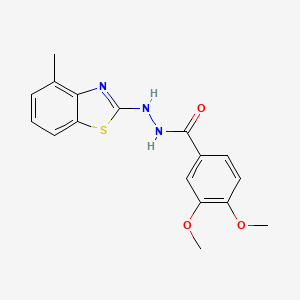![molecular formula C18H18FN5O3 B2430468 N-[(2,4-dimethoxyphenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide CAS No. 1291852-81-7](/img/structure/B2430468.png)
N-[(2,4-dimethoxyphenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-[(2,4-dimethoxyphenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide” is a bioactive aromatic compound . It’s a new psychoactive substance classified as a phenethylamine . It’s a potent agonist of the 5-hydroxytryptamine receptor .
Synthesis Analysis
The synthesis of related compounds involves innovative methods such as palladium-catalyzed cyclization processes. The compound was synthesized in 94% yield under optimized conditions .Molecular Structure Analysis
The molecular structure of the compound was characterized by 1H and 13C NMR spectrum . The single crystal of a synthesized compound is characterized by FT-IR, UV–visible, 1H NMR, HRMS techniques .Chemical Reactions Analysis
The compound is extensively metabolized into 33 metabolites via hydroxylation, O-demethylation, bis-O-demethylation, N-debenzylation, glucuronidation, sulfation, and acetylation .Physical And Chemical Properties Analysis
The compound has a molecular weight of 271.3111 . More detailed physical and chemical properties are not available in the retrieved data.Applications De Recherche Scientifique
Synthesis and Structural Analysis
Compounds with structural similarities, involving triazole or carboxamide moieties, have been synthesized and structurally analyzed to understand their potential in scientific research. For instance, the synthesis of various triazole derivatives demonstrates the versatility of this moiety in chemical synthesis, offering potential routes for the development of new compounds with varied biological activities (Albert, 1970). Additionally, the crystal structure determination of specific compounds can provide insights into their molecular interactions and stability, which are crucial for their applications in medicinal chemistry and material science (Hao et al., 2017).
Biological Activities
The research on triazole derivatives also extends to their antimicrobial and antitumor activities. For instance, new 1,2,4-triazole derivatives have been synthesized and screened for their antimicrobial activities, showing good or moderate activities against test microorganisms (Bektaş et al., 2007). This highlights the potential of triazole-based compounds in developing new antimicrobial agents. Furthermore, the antitumor activity of triazole-carboxamide derivatives has been explored, with some compounds showing inhibition of cancer cell proliferation (Bodige et al., 2020), suggesting their potential application in cancer research.
Materials Science Applications
In addition to biological activities, compounds with dimethoxyphenyl and fluorophenyl groups have relevance in materials science. The synthesis and properties of polymers incorporating similar moieties have been studied for their potential applications in electrochromic devices, highlighting the versatility of such compounds in developing materials with novel properties (Liou & Chang, 2008).
Mécanisme D'action
Target of Action
It’s known that similar compounds with an indole nucleus bind with high affinity to multiple receptors , which could be a potential target for this compound.
Mode of Action
It’s known that similar compounds interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Pathways
Similar compounds have been found to affect a broad range of biochemical pathways due to their interaction with multiple receptors .
Result of Action
It’s known that similar compounds have diverse biological activities . In a specific study, a compound with a similar structure was found to significantly enhance the kokumi, umami, and salt tastes .
Orientations Futures
Propriétés
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-5-(2-fluoroanilino)triazolidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN5O3/c1-26-12-8-7-11(15(9-12)27-2)10-20-18(25)16-17(23-24-22-16)21-14-6-4-3-5-13(14)19/h3-9,16-17,21-24H,10H2,1-2H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZBVXFFGCWFOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC(=O)C2C(NNN2)NC3=CC=CC=C3F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-chlorophenyl)methyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2430386.png)


![2-(2-(Diethylamino)ethyl)-6-methoxy-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2430394.png)
![{4-[(3-Chlorophenyl)methoxy]-2-fluorophenyl}boronic acid](/img/structure/B2430395.png)



![3-chloro-N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2430402.png)

![4-((1-(benzo[d]thiazole-2-carbonyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one](/img/structure/B2430405.png)

![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide](/img/structure/B2430407.png)
![N-(5-chloro-2-methoxyphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2430408.png)